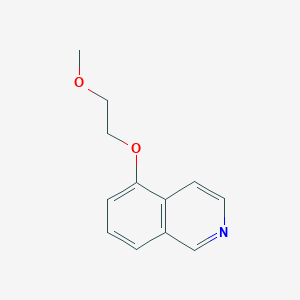

5-(2-Methoxyethoxy)isoquinoline

Description

Significance of the Isoquinoline (B145761) Core in Chemical and Biological Research

The isoquinoline nucleus is a fundamental structural motif found in a plethora of naturally occurring and synthetic compounds. Its importance is underscored by its presence in a wide range of bioactive alkaloids, which are nitrogen-containing organic compounds derived from plants. nih.gov These natural products have historically been a rich source of therapeutic agents, and the isoquinoline core is a key component of many revolutionary drugs, including the analgesic morphine and the antibacterial berberine (B55584). nih.gov

The broad spectrum of pharmacological activities associated with the isoquinoline framework is extensive. Research has demonstrated that isoquinoline derivatives exhibit a remarkable array of biological effects, including:

Anticancer researchgate.netnih.gov

Antimicrobial and antibacterial researchgate.netmdpi.com

Antifungal researchgate.net

Antiviral semanticscholar.org

Anti-inflammatory researchgate.net

Antihypertensive mdpi.com

Antidepressant nih.gov

Enzyme inhibitory actions nih.gov

This wide-ranging bioactivity has cemented the isoquinoline scaffold as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.govnih.gov This versatility makes it an attractive starting point for drug discovery and development. nih.gov

Beyond its medicinal applications, the isoquinoline core is also significant in materials science. Its unique electronic and photophysical properties have led to the development of isoquinoline-based materials for use as fluorescent sensors and in the creation of polymers with specific conductive and optical properties. nih.govamerigoscientific.com

Overview of Isoquinoline Derivatives in Academic Inquiry

The inherent versatility of the isoquinoline ring system has spurred extensive academic research into the synthesis and functionalization of its derivatives. nih.gov Scientists have developed numerous synthetic methodologies to access a wide array of substituted isoquinolines, each with tailored properties. organic-chemistry.orgpharmaguideline.com These methods, such as the Bischler-Napieralski and Pictet-Spengler syntheses, allow for the strategic placement of various functional groups onto the isoquinoline core, thereby modulating its biological activity and physical characteristics. pharmaguideline.com

Academic inquiry into isoquinoline derivatives is not limited to their synthesis. A significant body of research focuses on understanding the structure-activity relationships (SAR) of these compounds. By systematically altering the substituents on the isoquinoline ring and evaluating the resulting changes in biological activity, researchers can identify key structural features responsible for their therapeutic effects. This knowledge is crucial for the rational design of new and more potent drug candidates. researchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

5-(2-methoxyethoxy)isoquinoline |

InChI |

InChI=1S/C12H13NO2/c1-14-7-8-15-12-4-2-3-10-9-13-6-5-11(10)12/h2-6,9H,7-8H2,1H3 |

InChI Key |

SLMFJZNHBGTFNU-UHFFFAOYSA-N |

Canonical SMILES |

COCCOC1=CC=CC2=C1C=CN=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 2 Methoxyethoxy Isoquinoline and Analogues

Historical and Contemporary Approaches to Isoquinoline (B145761) Ring System Construction

The assembly of the isoquinoline core has been a subject of extensive research, leading to the development of both classical and modern synthetic methods. These approaches offer various pathways to access a wide array of substituted isoquinolines.

Classical Cyclization Reactions (e.g., Bischler-Napieralski, Pictet-Spengler, Pomeranz-Fritsch)

Several named reactions have become fundamental to the synthesis of isoquinolines, each offering a unique strategy for ring closure.

The Bischler-Napieralski reaction , discovered in 1893, is a powerful method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides. slideshare.netwikipedia.org This reaction is typically carried out in the presence of a dehydrating agent and under acidic conditions, with reagents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) being commonly used. wikipedia.orgorganic-chemistry.orgnrochemistry.com The resulting dihydroisoquinolines can be subsequently dehydrogenated, often using palladium, to yield the corresponding aromatic isoquinolines. wikipedia.org The reaction is particularly effective when the benzene (B151609) ring is activated by electron-donating groups. nrochemistry.com

The Pictet-Spengler reaction , first reported in 1911, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. nih.govwikipedia.orgaalto.fi This reaction is considered a special case of the Mannich reaction and is driven by the formation of an electrophilic iminium ion. wikipedia.orgquimicaorganica.org Similar to the Bischler-Napieralski reaction, the presence of electron-donating groups on the aromatic ring facilitates the cyclization, often allowing the reaction to proceed under milder conditions. pharmaguideline.com The resulting tetrahydroisoquinolines can be oxidized to isoquinolines. quimicaorganica.org

The Pomeranz-Fritsch reaction , independently described by Cäsar Pomeranz and Paul Fritsch in 1893, provides a direct route to isoquinolines from benzaldehydes and 2,2-dialkoxyethylamines. wikipedia.orgthermofisher.com The reaction proceeds via the acid-catalyzed cyclization of a benzalaminoacetal (a Schiff base). organicreactions.orgchemistry-reaction.com While sulfuric acid was traditionally used, modern variations employ Lewis acids like trifluoroacetic anhydride (B1165640). wikipedia.org This method allows for the preparation of isoquinolines with substitution patterns that may be difficult to achieve through other classical routes. organicreactions.org

| Reaction | Starting Materials | Key Reagents | Product |

| Bischler-Napieralski | β-Arylethylamide | POCl₃, P₂O₅ | 3,4-Dihydroisoquinoline |

| Pictet-Spengler | β-Arylethylamine, Aldehyde/Ketone | Acid catalyst | Tetrahydroisoquinoline |

| Pomeranz-Fritsch | Benzaldehyde (B42025), 2,2-Dialkoxyethylamine | H₂SO₄, Lewis acids | Isoquinoline |

Transition Metal-Catalyzed Annulation and Coupling Reactions

In recent years, transition metal catalysis has emerged as a powerful tool for the synthesis of isoquinolines, offering high efficiency, regioselectivity, and functional group tolerance. bohrium.comresearchgate.net These methods often involve the activation of otherwise inert C-H bonds, providing novel and more sustainable synthetic routes. researchgate.net

A variety of transition metals, including palladium (Pd), rhodium (Rh), ruthenium (Ru), cobalt (Co), nickel (Ni), and copper (Cu), have been successfully employed in the synthesis of isoquinolines and their derivatives. bohrium.comresearchgate.net These catalytic systems can facilitate annulation reactions between a range of starting materials, such as benzamides and alkynes, to construct the isoquinoline core. For instance, rhodium(III)-catalyzed C-H activation of oximes followed by cyclization with internal alkynes provides a rapid route to multisubstituted isoquinolines. organic-chemistry.org Similarly, cobalt-catalyzed C-H coupling and cyclization with alkynes have been developed, utilizing directing groups to achieve high reactivity. organic-chemistry.org

The use of earth-abundant 3d-transition metals like cobalt, nickel, and copper is gaining prominence as a more sustainable alternative to precious metals like palladium and rhodium. bohrium.com These modern catalytic protocols often exhibit broad substrate scope and high functional group acceptance, making them highly valuable in synthetic organic chemistry. bohrium.com

Multicomponent Reaction Strategies for Isoquinoline Synthesis

Multicomponent reactions (MCRs) offer significant advantages in terms of synthetic efficiency and operational simplicity by combining three or more starting materials in a single step to form a complex product. beilstein-journals.orgnih.gov Several MCRs have been developed for the synthesis of isoquinoline derivatives. iau.iracs.org

For example, a three-component reaction of isoquinoline, activated acetylenic compounds, and ammonium (B1175870) acetate (B1210297) can produce isoquinoline derivatives in high yields and with short reaction times. iau.ir Another strategy involves the Groebke–Blackburn–Bienaymé (GBB) reaction, which can be used to generate imidazo[1,2-a]pyridine (B132010) scaffolds that can be further modified to create fused isoquinolinone structures. beilstein-journals.orgnih.gov These MCR-based approaches are aligned with the principles of green chemistry and provide access to chemically diverse heterocyclic scaffolds with potential biological activities. beilstein-journals.orgnih.gov

Regioselective Functionalization of the Isoquinoline Nucleus

Once the isoquinoline core is constructed, the introduction of specific substituents at desired positions is crucial for tailoring the properties of the final molecule. Regioselective functionalization allows for the precise modification of the isoquinoline scaffold.

Introduction of Methoxyethoxy Substituents at Specific Positions

The introduction of a methoxyethoxy group onto the isoquinoline ring system can be achieved through various synthetic strategies. One common approach involves the nucleophilic aromatic substitution (SNAr) reaction of a halogenated isoquinoline precursor with 2-methoxyethanol (B45455) in the presence of a suitable base. The position of the methoxyethoxy group is determined by the position of the halogen on the isoquinoline ring.

Alternatively, the methoxyethoxy group can be incorporated into one of the starting materials prior to the construction of the isoquinoline ring. For example, a benzaldehyde or phenylethylamine derivative bearing a methoxyethoxy substituent could be used in a Pomeranz-Fritsch or Bischler-Napieralski reaction, respectively. This approach ensures the regioselective placement of the substituent from the outset of the synthesis.

Derivatization Strategies for Structural Diversification

The 5-(2-methoxyethoxy)isoquinoline core can serve as a versatile platform for further structural diversification. The reactivity of the isoquinoline ring and the methoxyethoxy side chain allows for a range of chemical transformations.

For instance, the nitrogen atom of the isoquinoline ring can be N-alkylated or N-acylated to introduce various functional groups. The aromatic rings can undergo electrophilic substitution reactions, although the regioselectivity will be influenced by the existing substituents. Transition metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, can be employed to introduce new carbon-carbon or carbon-heteroatom bonds at specific positions, provided a suitable handle like a halogen atom is present on the ring.

Furthermore, the ether linkage of the methoxyethoxy group could potentially be cleaved under specific conditions to reveal a hydroxyl group, which can then be further functionalized. These derivatization strategies enable the synthesis of a library of analogues with diverse structures and properties, which is particularly important in fields like drug discovery and materials science. nih.gov

Optimization of Synthetic Pathways for Enhanced Yields and Purity

The efficiency of the Bischler-Napieralski reaction is highly dependent on the reaction conditions. Optimization of these parameters is crucial for achieving high yields and purity of the resulting 5-alkoxy-substituted dihydroisoquinolines and their subsequent isoquinoline products. Key factors that can be fine-tuned include the choice of cyclizing agent, solvent, temperature, and reaction time.

Traditional methods often employ harsh conditions, such as high temperatures and strong acids, which can lead to side reactions and lower yields. organicreactions.org Modern approaches have focused on milder and more efficient conditions. For instance, the use of trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine (B119429) has been shown to promote cyclization under milder conditions, often leading to higher yields. nih.gov Microwave-assisted synthesis has also emerged as a powerful tool to accelerate the reaction and improve yields, sometimes reducing reaction times from hours to minutes. organic-chemistry.org

The choice of solvent can also significantly impact the reaction outcome. While high-boiling solvents like toluene (B28343) or xylene are traditionally used, other solvents can offer advantages. organic-chemistry.org For example, using the corresponding nitrile as a solvent can sometimes suppress side reactions like the retro-Ritter reaction. organic-chemistry.org

Post-cyclization work-up procedures are also critical for purity. The intermediate dihydroisoquinoline is often basic and needs to be handled appropriately to avoid degradation or side reactions during isolation and purification.

The following table summarizes various conditions that can be optimized for the synthesis of dihydroisoquinolines via the Bischler-Napieralski reaction, which would be applicable to the synthesis of 5-(2-methoxyethoxy)-3,4-dihydroisoquinoline.

| Parameter | Traditional Conditions | Optimized Conditions | Potential Advantages of Optimization | Reference |

|---|---|---|---|---|

| Cyclizing Agent | POCl₃, P₂O₅, ZnCl₂ | Tf₂O/2-chloropyridine, Oxalyl chloride-FeCl₃ | Milder reaction conditions, higher yields, reduced side reactions. | nih.govorganic-chemistry.org |

| Temperature | Reflux in high-boiling solvents (e.g., toluene, xylene) | Room temperature to moderate heating; Microwave irradiation | Reduced degradation of sensitive functional groups, shorter reaction times. | organic-chemistry.orgorganic-chemistry.org |

| Solvent | Toluene, Xylene | Acetonitrile (B52724), Dichloromethane, Ionic liquids | Improved solubility of reagents, potential for increased reaction rates. | organic-chemistry.org |

| Work-up | Aqueous base extraction | Careful pH adjustment, non-aqueous work-up | Improved purity and stability of the dihydroisoquinoline product. |

Stereoselective Synthesis of Chiral Isoquinoline Scaffolds

The isoquinoline core is a common feature in many biologically active natural products and synthetic compounds, which often possess one or more chiral centers. The stereoselective synthesis of chiral isoquinoline scaffolds, particularly those derived from 5-alkoxy-substituted precursors, is of significant interest. A primary strategy for introducing chirality is the asymmetric reduction of a 1-substituted-3,4-dihydroisoquinoline intermediate, which can be generated from the Bischler-Napieralski reaction. mdpi.com

Asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) are powerful methods to achieve this transformation with high enantioselectivity. These reactions typically employ chiral catalysts, often based on transition metals like rhodium, iridium, or ruthenium, complexed with chiral ligands. mdpi.commdpi.com

For instance, chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone, such as CAMPY and Me-CAMPY, have been used as ligands in rhodium and iridium complexes for the ATH of 1-aryl substituted-3,4-dihydroisoquinolines. researchgate.netmdpi.comnih.gov While these specific ligands have not been reported for 5-alkoxy substituted substrates, the principles of catalyst design and application would be similar. The steric and electronic properties of the substituent at the 5-position could influence the stereochemical outcome, potentially requiring fine-tuning of the catalyst system.

Another class of effective catalysts includes iridium complexes with chiral phosphine (B1218219) ligands, such as those from the tetraMe-BITIOP and Diophep families. mdpi.com These have shown excellent enantioselectivity in the asymmetric hydrogenation of various 1-aryl-3,4-dihydroisoquinolines. mdpi.com The application of such catalysts to a 5-(2-methoxyethoxy)-1-substituted-3,4-dihydroisoquinoline would be a viable route to obtaining enantioenriched tetrahydroisoquinoline derivatives.

The table below provides examples of chiral catalysts and their performance in the asymmetric reduction of dihydroisoquinolines, which could be adapted for the stereoselective synthesis of chiral 5-alkoxy-substituted tetrahydroisoquinolines.

| Catalyst System | Reaction Type | Substrate Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| [CpRhCl₂]₂ / (R)-CAMPY | Asymmetric Transfer Hydrogenation (ATH) | 1-Aryl-3,4-dihydroisoquinolines | Up to 69% | researchgate.netmdpi.comnih.gov |

| [CpIrCl₂]₂ / (R)-Me-CAMPY + La(OTf)₃ | Asymmetric Transfer Hydrogenation (ATH) | Hindered 1-aryl-3,4-dihydroisoquinolines | Quantitative conversion, moderate ee | researchgate.netmdpi.comnih.gov |

| [Ir(COD)Cl]₂ / (S)-tetraMe-BITIOP | Asymmetric Hydrogenation (AH) | 1-(4-Nitrophenyl)-3,4-dihydroisoquinoline | 94% | mdpi.com |

| [Ir(COD)Cl]₂ / (R,R)-Diophep | Asymmetric Hydrogenation (AH) | 1-(2-Nitrophenyl)-3,4-dihydroisoquinoline | 76% | mdpi.com |

Advanced Spectroscopic and Chromatographic Characterization of Isoquinoline Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of an organic compound. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the individual hydrogen and carbon atoms, respectively, allowing for a complete structural assignment of 5-(2-Methoxyethoxy)isoquinoline.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the isoquinoline (B145761) ring system and the aliphatic protons of the 2-methoxyethoxy side chain. The chemical shifts (δ) are influenced by the electron-donating nature of the ether linkage and the anisotropic effects of the aromatic system.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the isoquinoline ring are perturbed by the substituent at the C-5 position, while the signals for the ethoxy and methoxy (B1213986) carbons appear in the aliphatic region of the spectrum.

Predicted NMR Data for this compound:

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| H-1 | ~9.2 | s | 1H | Isoquinoline Ring |

| H-3 | ~8.5 | d | 1H | Isoquinoline Ring |

| H-4 | ~7.6 | d | 1H | Isoquinoline Ring |

| H-6 | ~7.2 | d | 1H | Isoquinoline Ring |

| H-7 | ~7.8 | t | 1H | Isoquinoline Ring |

| H-8 | ~8.0 | d | 1H | Isoquinoline Ring |

| -OCH₂CH₂OCH₃ | ~4.2 | t | 2H | Ethoxy Group |

| -OCH₂CH₂OCH₃ | ~3.8 | t | 2H | Ethoxy Group |

| -OCH₃ | ~3.4 | s | 3H | Methoxy Group |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| C-1 | ~152 | Isoquinoline Ring |

| C-3 | ~143 | Isoquinoline Ring |

| C-4 | ~120 | Isoquinoline Ring |

| C-4a | ~128 | Isoquinoline Ring |

| C-5 | ~158 | Isoquinoline Ring |

| C-6 | ~110 | Isoquinoline Ring |

| C-7 | ~130 | Isoquinoline Ring |

| C-8 | ~122 | Isoquinoline Ring |

| C-8a | ~135 | Isoquinoline Ring |

| -OCH₂CH₂OCH₃ | ~71 | Ethoxy Group |

| -OCH₂CH₂OCH₃ | ~69 | Ethoxy Group |

| -OCH₃ | ~59 | Methoxy Group |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₁₂H₁₃NO₂), high-resolution mass spectrometry (HRMS) would be employed to confirm the exact mass of the molecular ion ([M]+) with high precision, thereby verifying its elemental formula. Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing a characteristic pattern of fragment ions that can be used to deduce its structure.

Expected Fragmentation Pattern: The fragmentation of this compound would likely proceed through several key pathways. A primary fragmentation would be the cleavage of the ether bond, leading to the formation of a stable isoquinolinoxy cation and a methoxyethoxy radical. Further fragmentation of the isoquinoline ring system would also be observed.

Predicted Mass Spectrometry Data:

| m/z (Mass-to-Charge Ratio) | Proposed Fragment |

| 203 | [M]+ (Molecular Ion) |

| 145 | [M - C₂H₄O]+ |

| 129 | [Isoquinoline]+ |

| 59 | [CH₃OCH₂]+ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would display characteristic absorption bands for the C-O-C stretching of the ether linkages, the C=N and C=C stretching vibrations of the isoquinoline ring, and the C-H stretching and bending vibrations of the aromatic and aliphatic portions of the molecule.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3050 | C-H Stretch | Aromatic |

| ~2950-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| ~1620 | C=N Stretch | Isoquinoline Ring |

| ~1590, 1500, 1450 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O-C Stretch (Aryl Ether) | Ar-O-CH₂ |

| ~1120 | C-O-C Stretch (Alkyl Ether) | CH₂-O-CH₃ |

Chromatographic Techniques for Compound Purity and Isolation

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most widely used methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis and purification of non-volatile and thermally sensitive compounds. For this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The purity of the compound would be determined by the presence of a single, sharp peak in the chromatogram.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC could be used for its purity analysis. A capillary column with a nonpolar or medium-polarity stationary phase would be appropriate. The retention time of the compound would be a characteristic property under specific GC conditions.

Typical Chromatographic Conditions:

| Technique | Parameter | Typical Value/Condition |

| HPLC | Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water gradient | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 254 nm | |

| GC | Column | Capillary column (e.g., HP-5), 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium | |

| Inlet Temperature | 250 °C | |

| Detector | Flame Ionization Detector (FID) |

Preclinical Pharmacological Investigations of Isoquinoline Derivatives

In Vitro Assessment of Biological Activities

Detailed searches of scientific databases and literature yield no specific studies on the in vitro biological activities of 5-(2-Methoxyethoxy)isoquinoline. The following subsections outline the standard assays used in preclinical research for which no data exists for this particular compound.

Enzyme Inhibition Studies (e.g., Cholinesterases, Kinases, Aminopeptidases)

There are no published studies evaluating the inhibitory effects of this compound on any enzyme systems, including but not limited to cholinesterases, kinases, or aminopeptidases. While the broader class of isoquinoline (B145761) derivatives has been investigated for such activities, for instance as kinase inhibitors in cancer therapy, these findings cannot be extrapolated to the specific compound .

Receptor Binding and Modulation Assays (e.g., Dopamine (B1211576) Receptors, AhR)

No receptor binding or modulation assays have been reported for this compound. The interaction of this compound with key receptors such as dopamine receptors or the Aryl hydrocarbon Receptor (AhR) remains uninvestigated.

In Vitro Antimicrobial Spectrum Analysis

There is no available data on the in vitro antimicrobial spectrum of this compound against any bacterial or fungal strains.

Antiviral Efficacy in Cell Culture Models

The antiviral efficacy of this compound has not been assessed in any cell culture models against any known viruses.

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Direct structure-activity relationship (SAR) studies for analogues of this compound are not available in the current body of scientific literature. However, a recent 2024 study focused on the structural optimization of isoquinoline derivatives as inhibitors of neuroendocrine prostate cancer cells provides a tangential but noteworthy piece of information. In this research, a structurally related compound, 4-bromo-6-(2-methoxyethoxy)isoquinoline , was synthesized and utilized as an intermediate. researchgate.net

This finding is significant as it represents the closest structural analogue to this compound found in recent preclinical cancer research. The study went on to explore the SAR of derivatives synthesized from this intermediate, ultimately identifying a potent inhibitor of the LASCPC-01 neuroendocrine prostate cancer cell line. researchgate.net The research highlighted that substitutions at the 6- and 7-positions of the isoquinoline core were important for activity. researchgate.net Specifically, the presence of an ethylene (B1197577) glycol moiety (related to the methoxyethoxy group) at the 6-position in some analogues resulted in good activity. researchgate.net

It is crucial to emphasize that these SAR findings pertain to a different positional isomer and a bromo-substituted analogue, and therefore cannot be directly attributed to this compound. The synthesis of 4-bromo-6-(2-methoxyethoxy)isoquinoline as a building block in the development of potential anticancer agents suggests a possible utility for isoquinolines with methoxyethoxy substitutions in medicinal chemistry.

Impact of Substituent Modifications on Biological Activity

The biological activity of isoquinoline derivatives can be significantly modulated by the introduction of various substituents. The electronic and steric properties of these substituents play a crucial role in their interaction with biological targets.

For instance, the introduction of methoxy (B1213986) groups on the isoquinoline core has been shown to be important for certain biological activities. In a study on quinoline (B57606) derivatives, which share a similar bicyclic core with isoquinolines, methoxy groups at the 5-position were found to be important for the potency of the compounds as EZH2 inhibitors. While other methoxy substitutions at different positions resulted in decreased or no significant contribution to the activity, the presence of a methoxy group at the 5-position was a key determinant for their inhibitory potential.

Furthermore, studies on various isoquinoline alkaloids have demonstrated that substitutions on the benzene (B151609) ring of the isoquinoline skeleton can influence their anticancer activity. Structure-activity relationship (SAR) analysis of some naphthylisoquinoline alkaloids indicated that the substitution pattern of the isoquinoline portion, particularly with methoxy or hydroxy groups, plays a crucial role in their cytotoxic activities. nih.gov

Positional Isomerism and Pharmacological Profiles

The position of a substituent on the isoquinoline ring can dramatically alter the pharmacological profile of the compound. This phenomenon, known as positional isomerism, highlights the specific steric and electronic requirements for interaction with biological targets.

For example, a study on 5,8-disubstituted tetrahydroisoquinolines as inhibitors of Mycobacterium tuberculosis showed that large substituents at the 5-position were well-tolerated, while an N-methylpiperazine group was preferred at the 8-position for improved potency. nih.gov This indicates that different positions on the isoquinoline ring have distinct structure-activity relationships.

In the context of 4-methoxyisoquinoline, it has been shown to exhibit antimicrobial, anticancer, and antiviral properties. Its positional isomer, 6-methoxyisoquinoline, shares the same molecular formula but differs in the position of the methoxy group. While they may share some similar physical properties, their biological activities can differ significantly due to the altered presentation of the methoxy group to potential biological targets. This underscores the principle that even a subtle change in the substituent's position can lead to a distinct pharmacological profile.

Therefore, the placement of the 2-methoxyethoxy group specifically at the 5-position of the isoquinoline ring is expected to confer a unique pharmacological profile compared to its isomers with the same substituent at other positions. The specific interactions of this substituent at the 5-position with a biological target would be a key determinant of its activity.

Mechanistic Elucidation of Biological Actions in Preclinical Models

Understanding the mechanism of action of a compound is crucial for its development as a therapeutic agent. This involves identifying its molecular targets and elucidating the signaling pathways it perturbs.

Molecular Target Identification and Validation

The identification of molecular targets is a key step in understanding the pharmacological effects of a compound. Isoquinoline alkaloids have been shown to interact with a variety of biological molecules, including nucleic acids and proteins, leading to the inhibition of enzymes and modulation of epigenetic factors. nih.gov

Some isoquinoline alkaloids, such as berberine (B55584) and palmatine, are known to bind to DNA and RNA structures. nih.govnih.gov This interaction can interfere with cellular processes like replication and transcription. Furthermore, certain isoquinoline derivatives have been identified as inhibitors of specific enzymes. For example, some have been shown to inhibit topoisomerases, enzymes involved in DNA replication, which is a common mechanism for anticancer drugs. nih.gov

A study on a tetrahydroisoquinoline derivative, 22-(4-pyridinecarbonyl) jorunnamycin A, identified ERK1/2 and MEK1, key components of the MAPK signaling pathway, as its molecular targets in non-small-cell lung cancer cells. mdpi.com This highlights the potential of isoquinoline derivatives to target specific protein kinases involved in cancer progression. While the direct molecular targets of this compound have not been identified, the known targets of other isoquinoline derivatives provide a basis for future investigations.

Based on the activity of 5-methoxyquinoline (B23529) derivatives as EZH2 inhibitors, it is plausible that this compound could also target histone methyltransferases or other epigenetic modulators. The 2-methoxyethoxy side chain could potentially influence binding affinity and selectivity for such targets.

Investigation of Signaling Pathway Perturbations

Once a molecular target is identified, the next step is to investigate how its modulation affects downstream signaling pathways. Isoquinoline alkaloids have been shown to interfere with multiple signaling pathways, including those involved in cell cycle regulation, apoptosis, and inflammation. nih.gov

For instance, some isoquinoline alkaloids can induce cell cycle arrest and apoptosis in cancer cells. nih.gov These effects are often mediated through the modulation of key signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways. nih.gov The inhibition of these pathways can lead to a decrease in cell proliferation and survival.

Berberine, a well-studied isoquinoline alkaloid, has been shown to suppress the HMGB1/RAGE signaling pathway, which is involved in inflammatory responses. mdpi.com It has also been reported to downregulate the TLR4/NF-κB signaling pathway, further highlighting its anti-inflammatory properties. nih.gov Another isoquinoline alkaloid, chelidonine, also exerts its anti-inflammatory effects through the suppression of the TLR4/NF-κB pathway. nih.gov

The biosynthesis of isoquinoline alkaloids themselves is a complex pathway in plants, originating from tyrosine. kegg.jp In sweet potato, drought stress has been found to downregulate genes involved in isoquinoline alkaloid biosynthesis, suggesting a link between this pathway and stress response. mdpi.com

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the binding modes of ligands within the active sites of proteins.

In the context of isoquinoline (B145761) derivatives, molecular docking studies have been pivotal in identifying potential biological targets and rationalizing structure-activity relationships (SAR). For instance, docking simulations of various isoquinoline derivatives into the active site of enzymes like microsomal leucine (B10760876) aminopeptidase (B13392206) (LAP) and cyclooxygenase-2 (COX-2) have revealed key interactions crucial for their inhibitory activity. nih.govresearchgate.net Studies have shown that isoquinoline derivatives can form hydrogen bonds and coordinate with metal ions within the active site, which is essential for their inhibitory effects. nih.gov For example, a study on dihydroisoquinoline derivatives identified a compound that exhibited good activity against LAP, with docking simulations confirming its ability to form hydrogen bonds with Gly362 and coordinate with zinc ions in the active site. nih.gov

While specific docking studies on 5-(2-methoxyethoxy)isoquinoline are not extensively reported in the provided results, the general principles derived from studies on analogous compounds can be applied. The methoxyethoxy group at the 5-position can potentially engage in hydrogen bonding or other electrostatic interactions within a protein's binding pocket, influencing the compound's binding affinity and selectivity. The nitrogen atom of the isoquinoline ring is also a key hydrogen bond acceptor.

| Compound Class | Target Protein | Key Interactions | Reference |

| Dihydroisoquinoline derivatives | Leucine Aminopeptidase (LAP) | Hydrogen bonds with Gly362, coordination with zinc ions | nih.gov |

| Benzo[de] japsonline.comnih.govwindows.nettriazolo[5,1-a]isoquinoline derivatives | Cyclooxygenase-2 (COX-2) | Prediction of plausible binding modes to rationalize SAR | researchgate.net |

| 2H-thiopyrano[2,3-b]quinoline derivatives | CB1a peptide | Hydrogen bonding and residual interactions | semanticscholar.org |

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations provide fundamental insights into the electronic properties of molecules, such as their geometry, charge distribution, and orbital energies. These calculations are crucial for understanding a molecule's reactivity and its potential to interact with biological targets.

For isoquinoline and its derivatives, quantum chemistry methods like Density Functional Theory (DFT) have been employed to study their reaction mechanisms and electronic structures. researchgate.net For example, computational studies on the isoquinoline ring-opening and denitrogenation in supercritical water have utilized DFT to explore detailed reaction mechanisms. researchgate.net These calculations can determine properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is an important parameter for assessing the kinetic stability of a molecule. researchgate.net

In the case of this compound, quantum chemical calculations would be valuable for understanding how the methoxyethoxy substituent influences the electronic properties of the isoquinoline core. This information is critical for predicting its reactivity and designing derivatives with improved biological activity.

| Calculation Method | Property Investigated | Significance | Reference |

| M06/6-311G(d,p) and M06-2X/6-311+G(d,p) | Ring-opening and denitrogenation mechanism | Understanding degradation pathways | researchgate.net |

| Hartree-Fock (HF)/3-21G | HOMO-LUMO energy gap | Assessing kinetic stability | researchgate.net |

| Density Functional Theory (DFT) | Electron density | Defining molecular surfaces | chemrxiv.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are widely used in drug discovery to predict the activity of new compounds and to optimize lead structures.

Several QSAR studies have been conducted on isoquinoline and quinoline (B57606) derivatives to understand the structural requirements for their biological activities, such as anticancer and antimalarial effects. japsonline.comnih.gov These studies often use various molecular descriptors that encode the structural, electronic, and physicochemical properties of the molecules. The resulting models can highlight which molecular features are important for activity. For instance, a 2D-QSAR study on imidazoquinazoline derivatives revealed a statistically significant model that helped in exploring potentially potent compounds. mdpi.com Similarly, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been developed for tetrahydroquinoline derivatives, yielding good statistical and predictive properties for designing new inhibitors. mdpi.com

For this compound, a QSAR study could be developed by synthesizing a series of analogues with variations in the substituent at the 5-position and other positions of the isoquinoline ring. By correlating the biological activities of these compounds with their calculated molecular descriptors, a predictive QSAR model could be established to guide the design of more potent derivatives.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. This technique is invaluable for assessing the conformational flexibility of ligands and the stability of ligand-protein complexes.

MD simulations have been applied to study the binding stability of various inhibitors, including those with quinoline and isoquinoline scaffolds, to their target proteins. nih.govnih.gov These simulations can reveal how a ligand adapts its conformation within the binding site and how the protein structure responds to ligand binding. For example, MD simulations of quinazoline-2,4,6-triamine derivatives as EGFR tyrosine kinase inhibitors helped to identify key residues, such as Met 769, that are crucial for binding through the formation of stable hydrogen bonds. nih.gov

For this compound, MD simulations could be used to investigate its conformational preferences in solution and when bound to a target protein. The flexibility of the methoxyethoxy side chain is a key aspect that can be explored using MD simulations to understand its role in binding and to design more rigid and potent analogues.

| Simulation Target | Key Findings | Significance | Reference |

| Coumarin-EM04 with SARS-CoV-2 Mpro | Robust binding and stability in the active site | Confirmed stable interaction with the target protein | nih.gov |

| Quinazoline-2,4,6-triamine derivatives with EGFR-TK | Met 769 is a key residue for hydrogen bonding | Identified crucial interactions for inhibitor binding | nih.gov |

| Tetrahydroquinoline derivatives with LSD1 | Designed derivatives showed better stability than the template | Guided the design of more potent inhibitors | mdpi.com |

In Silico Screening and Virtual Library Design for Novel Isoquinoline Derivatives

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This approach allows for the rapid and cost-effective screening of vast chemical spaces.

Virtual screening campaigns have been successfully employed to identify novel inhibitors for various targets using libraries of compounds that include isoquinoline and quinoline derivatives. researchgate.netnih.gov These campaigns can be structure-based, relying on the 3D structure of the target protein, or ligand-based, using information about known active compounds.

Starting from the this compound scaffold, a virtual library of novel derivatives could be designed by introducing a variety of substituents at different positions of the isoquinoline ring. This library could then be screened in silico against a panel of biological targets to identify promising candidates for further experimental evaluation. This approach accelerates the discovery of new lead compounds with desired biological activities.

Metabolic Investigations of Isoquinoline Compounds in Preclinical Systems

In Vitro Metabolic Stability and Metabolite Profiling in Subcellular Fractions (e.g., Liver Microsomes, Hepatocytes)

The in vitro metabolic stability of a compound is a critical parameter assessed during early drug discovery to predict its in vivo half-life and clearance. These studies typically involve incubating the compound with liver subcellular fractions, such as microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes.

For isoquinoline (B145761) alkaloids in general, metabolic stability can vary significantly based on their specific chemical structures. Studies on some isoquinoline derivatives have indicated poor metabolic stability in human and mouse liver microsomes. The assessment of metabolic stability is crucial as it helps in understanding the potential for first-pass metabolism, which can significantly impact a drug's oral bioavailability.

Hypothetical Data Table for In Vitro Metabolic Stability of 5-(2-Methoxyethoxy)isoquinoline:

The following table is a hypothetical representation of what a data table for the metabolic stability of this compound might look like. No such data has been found in the published literature.

| Biological Matrix | Incubation Time (min) | % Parent Compound Remaining (Hypothetical) |

| Human Liver Microsomes | 0 | 100 |

| 15 | 75 | |

| 30 | 50 | |

| 60 | 20 | |

| Rat Liver Microsomes | 0 | 100 |

| 15 | 65 | |

| 30 | 40 | |

| 60 | 15 | |

| Human Hepatocytes | 0 | 100 |

| 30 | 80 | |

| 60 | 60 | |

| 120 | 35 |

Metabolite profiling involves the identification and characterization of the metabolites formed during these incubations. For the parent isoquinoline structure, studies with rat liver homogenates have identified various metabolites, including hydroxylated derivatives and N-oxides. nih.gov It is plausible that this compound would undergo similar transformations. The methoxyethoxy side chain would also be a potential site for metabolic modification, such as O-dealkylation.

Identification of Biotransformation Pathways and Enzymes Involved

Biotransformation is the process by which a drug or other foreign compound is chemically altered in the body. This process is categorized into Phase I and Phase II reactions.

Phase I Reactions: These are primarily functionalization reactions, such as oxidation, reduction, and hydrolysis, which introduce or expose polar functional groups. The cytochrome P450 (CYP) superfamily of enzymes, located mainly in the liver, is the most significant contributor to Phase I metabolism. nih.govnih.gov For isoquinoline compounds, CYP-mediated oxidation is a known metabolic pathway. nih.gov Specific CYP isozymes that might be involved in the metabolism of this compound would need to be identified through in vitro studies using recombinant human CYP enzymes.

Phase II Reactions: These are conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate, glutathione) is attached to the parent compound or its Phase I metabolite. This process generally increases water solubility and facilitates excretion. For isoquinoline alkaloids, glucuronidation is a potential Phase II pathway.

Hypothetical Biotransformation Pathways for this compound:

The following is a hypothetical illustration of potential biotransformation pathways. Specific metabolites for this compound have not been reported.

O-demethylation of the methoxy (B1213986) group on the ethoxy side chain.

Hydroxylation of the isoquinoline ring system.

N-oxidation of the nitrogen atom in the isoquinoline ring.

Glucuronidation of a hydroxylated metabolite.

Comparative Metabolic Studies Across Species (Preclinical Animal Models)

Comparative metabolic studies are essential in preclinical drug development to select the most appropriate animal model for toxicological and pharmacological studies. The metabolic profile of a drug can differ significantly between species, which can affect both its efficacy and toxicity. Therefore, it is standard practice to compare the in vitro metabolism of a new chemical entity in human tissues with that in tissues from various animal species (e.g., rat, mouse, dog, monkey).

For the broader class of isoquinolines, differences in metabolism between species have been observed. nih.gov A comparative study of this compound would involve incubating the compound with liver microsomes or hepatocytes from different species and analyzing the rates of metabolism and the types of metabolites formed. The goal would be to identify an animal species whose metabolic profile is most similar to that of humans.

Hypothetical Data Table for Cross-Species Metabolite Profiling:

This table is a hypothetical example and does not represent published data for this compound.

| Metabolite (Hypothetical) | Human | Rat | Mouse | Dog |

| M1 (O-demethylated) | +++ | +++ | ++ | + |

| M2 (Hydroxylated) | ++ | + | +++ | ++ |

| M3 (N-oxide) | + | ++ | + | + |

| M4 (Glucuronide conjugate) | ++ | + | + | +++ |

| Relative abundance: + (low), ++ (medium), +++ (high) |

Future Perspectives and Research Directions for 5 2 Methoxyethoxy Isoquinoline Research

Development of Novel Synthetic Methodologies

The synthesis of isoquinoline (B145761) and its derivatives has traditionally relied on classic methods like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. nih.govmdpi.com However, the future of synthesizing compounds like 5-(2-Methoxyethoxy)isoquinoline will likely focus on the development of more efficient, versatile, and environmentally friendly methodologies.

Modern synthetic approaches are moving towards cascade reactions and the use of transition-metal catalysts to construct the isoquinoline framework with greater complexity and control. nih.gov These methods offer the potential for higher yields and better functional group tolerance, which would be crucial for the specific and efficient synthesis of derivatives with substituents like the 2-methoxyethoxy group at the 5-position. nih.gov The development of novel synthetic routes is not only an academic exercise but also a critical step in making these compounds more accessible for biological screening and potential therapeutic development. nih.gov

Exploration of New Biological Targets and Therapeutic Applications

Isoquinoline derivatives have a well-documented history of diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govwisdomlib.orgmdpi.com Future research on a novel compound like this compound would involve broad biological screening to identify its potential therapeutic applications.

The initial steps would likely involve testing against a panel of cancer cell lines and various microbial strains to determine any cytotoxic or growth-inhibitory effects. tandfonline.comrsc.org Depending on the outcomes of these initial screens, more focused studies could be designed to elucidate the specific biological targets and mechanisms of action. The vast therapeutic landscape of isoquinolines suggests that new derivatives could hold promise for a multitude of diseases, and a systematic exploration of biological activity is paramount. researchgate.netnih.gov

Advanced Computational Modeling for Rational Design

In silico techniques, including molecular docking and molecular dynamics simulations, have become indispensable tools in modern drug discovery. nih.govnih.govrsc.org For a novel compound such as this compound, computational modeling would play a significant role in predicting its biological activity and guiding its development.

By creating a computational model of the compound, researchers can simulate its interaction with various known biological targets. This can help in identifying potential protein binding partners and predicting the compound's efficacy. nih.gov Furthermore, computational studies can be used to design and optimize new derivatives with improved potency and selectivity, thereby accelerating the drug discovery process and reducing the need for extensive and costly laboratory experiments. nih.govrsc.org

Integration of Omics Technologies in Preclinical Research

The era of "omics" (genomics, proteomics, metabolomics) has revolutionized preclinical research by providing a holistic view of the biological effects of a compound. Should this compound or other novel isoquinoline derivatives show promising biological activity, the integration of omics technologies would be a crucial next step.

These technologies can help to identify the molecular pathways affected by the compound, uncover potential biomarkers for its activity, and provide a deeper understanding of its mechanism of action. This comprehensive biological data is invaluable for predicting both the efficacy and potential toxicity of a drug candidate before it enters clinical trials.

Q & A

Basic: What are the established synthetic routes for 5-(2-Methoxyethoxy)isoquinoline, and how can reaction conditions be optimized for yield?

This compound can be synthesized via multi-step protocols involving halogenation and nucleophilic substitution. For example, in a patent application (EP 4 374 877 A2), intermediate synthesis involved reacting 3-(2-methoxyethoxy)-4-(trifluoromethyl)aniline with iodine under acidic conditions, achieving a 93% yield after purification . Key optimization factors include:

- Temperature control : Room-temperature reactions reduce side-product formation.

- Solvent selection : Acetic acid is preferred for its ability to stabilize intermediates.

- Catalyst use : N-iodosuccinimide enhances regioselectivity during iodination steps.

Yield improvements (e.g., 67% in related isoquinoline syntheses) rely on stoichiometric adjustments and column chromatography for purification .

Basic: Which analytical techniques are critical for characterizing this compound and confirming its purity?

- Liquid Chromatography-Mass Spectrometry (LCMS) : Validates molecular weight (e.g., m/z 362 [M+H]+) and detects impurities .

- High-Performance Liquid Chromatography (HPLC) : Retention time analysis (e.g., 1.19 minutes under SMD-TFA05 conditions) ensures compound identity .

- Nuclear Magnetic Resonance (NMR) : Confirms substitution patterns (e.g., methoxyethoxy group positioning) via proton and carbon shifts .

- Elemental Analysis : Verifies C, H, N, and O composition against theoretical values.

Advanced: How does the position of the methoxyethoxy group influence the biological activity of isoquinoline derivatives?

Substituent positioning significantly impacts bioactivity. For example:

- Fragment-based drug design : Merging substituents at the 5-position of isoquinoline (vs. 1-, 3-, or 8-positions) enhances binding affinity to inflammatory targets like kinases .

- Steric and electronic effects : The 5-position’s methoxyethoxy group improves solubility and hydrogen-bonding capacity, critical for cellular uptake and target engagement .

- Case study : 5-Methoxyisoquinoline derivatives exhibit distinct antimicrobial profiles compared to 6- or 7-methoxy analogs due to altered π-stacking interactions .

Advanced: What strategies are effective in resolving contradictory data regarding the reactivity of this compound in different solvent systems?

Contradictions in reactivity (e.g., nucleophilic substitution rates in polar vs. nonpolar solvents) can be addressed by:

- Solvent polarity screening : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions, while protic solvents (e.g., ethanol) may deactivate electrophilic intermediates .

- Kinetic studies : Monitoring reaction progress via TLC or in-situ IR spectroscopy identifies solvent-dependent rate-limiting steps.

- Computational modeling : Density Functional Theory (DFT) calculations predict solvent effects on activation energies .

Advanced: How can computational modeling guide the design of this compound derivatives with enhanced target binding?

- Pharmacophore modeling : Identifies critical interactions (e.g., hydrogen bonds with kinase ATP-binding pockets) .

- Molecular dynamics simulations : Predicts stability of ligand-protein complexes over time (e.g., binding to opioid receptors) .

- QSAR studies : Correlates substituent electronic parameters (Hammett σ) with IC50 values to prioritize synthetic targets .

Basic: What are the solubility and stability considerations for handling this compound in experimental settings?

- Solubility : Soluble in ethanol, dichloromethane, and dioxane, but insoluble in water due to hydrophobic isoquinoline core .

- Stability : Degrades under prolonged UV exposure; store in amber vials at -20°C. Avoid strong acids/bases to prevent demethylation .

- Handling : Use inert atmospheres (N2/Ar) during synthesis to prevent oxidation of the methoxyethoxy group .

Advanced: What methodologies are recommended for evaluating the structure-activity relationships (SAR) of this compound analogs in pharmacological studies?

- Stepwise functionalization : Synthesize analogs with substituents at the 6-, 7-, or 8-positions and compare IC50 values .

- Biological assays :

- Crystallography : Co-crystallize derivatives with targets (e.g., IAP proteins) to identify binding motifs .

Advanced: How can synthetic bottlenecks, such as low regioselectivity in isoquinoline functionalization, be addressed?

- Directed metalation : Use lithiation guides (e.g., methoxy groups) to direct electrophilic attacks to the 5-position .

- Protecting groups : Temporarily block reactive sites (e.g., NH with Boc groups) to control substitution patterns .

- Catalytic systems : Silver triflate catalysts improve yields in cyclization steps (e.g., 2-alkynylbenzaldehyde reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.